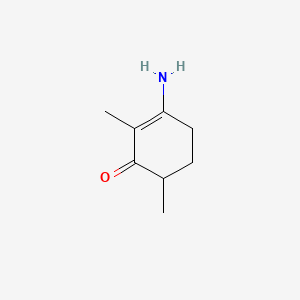

3-Amino-2,6-dimethylcyclohex-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40649-56-7 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

3-amino-2,6-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C8H13NO/c1-5-3-4-7(9)6(2)8(5)10/h5H,3-4,9H2,1-2H3 |

InChI Key |

WQGRVQYVOJPBIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=C(C1=O)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2,6 Dimethylcyclohex 2 En 1 One and Its Analogues

Direct Condensation Approaches

Direct condensation methods represent the most straightforward routes to β-enaminones. These reactions typically involve the direct coupling of an amine with a suitable carbonyl precursor.

Reaction of Cyclohexenone Derivatives with Ammonia (B1221849) or Amines

The direct reaction of cyclic dione derivatives with ammonia or amines provides a clear path to cyclic enaminones. For example, cyclohexanedione derivatives can react with amines such as pyrrolidine or benzylamine to yield the corresponding enaminones. researchgate.net A notable example is the reaction of 5,5-dimethylcyclohexanedione, commonly known as dimedone, with 3-aminopyridine to form the respective enaminone product. researchgate.net The reaction between cyclohexanone (B45756) and ammonia, which proceeds through a nucleophilic addition followed by dehydration to form an imine, is also a fundamental related transformation. researchgate.net

Condensation of β-Dicarbonyl Compounds with Amines

The most conventional and widely used method for synthesizing enaminones is the direct condensation of β-dicarbonyl compounds (including β-diketones and β-ketoesters) with primary or secondary amines. beilstein-journals.orgijcce.ac.irresearchgate.net The traditional approach often involves refluxing the reactants in an aromatic solvent like benzene or toluene with azeotropic removal of the water byproduct. researchgate.net While effective, this method often requires harsh conditions and long reaction times. ijcce.ac.iracgpubs.org More recent, catalyst-free procedures have been developed, such as stirring the 1,3-dicarbonyl compound and the amine in ethanol at room temperature, though this may take several days for the product to be obtained. ijcce.ac.ir Solid-state synthesis through mechanochemical grinding of solid 1,3-dicarbonyl compounds with ammonium (B1175870) salts or amines also represents a mild and efficient alternative. organic-chemistry.orgorganic-chemistry.org

Nucleophilic Addition of Amines to α,β-Unsaturated Ketones

The formation of enaminones can also be understood through the mechanism of nucleophilic addition. The reaction between an amine and a carbonyl compound, such as a ketone or aldehyde, is a classic example of this process. libretexts.org The reaction is typically reversible and acid-catalyzed, beginning with the nucleophilic attack of the amine on the carbonyl carbon. openstax.orgunizin.org This is followed by a proton transfer to form a neutral intermediate called a carbinolamine. openstax.orgunizin.org Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form an iminium ion. libretexts.orgopenstax.org Finally, deprotonation yields the enamine product. libretexts.org This fundamental mechanism underpins the formation of enaminones from α,β-unsaturated systems, where the amine can add to the carbonyl group or undergo conjugate addition. beilstein-journals.org

Catalytic Synthesis Routes

To overcome the limitations of direct condensation, numerous catalytic systems have been developed. These methods often provide higher yields, shorter reaction times, and milder, more environmentally friendly conditions.

Metal-Catalyzed Processes

A wide array of metal catalysts has been successfully employed for the synthesis of enaminones, demonstrating high efficiency and selectivity.

Gold(I) and Gold(III) Catalysis : Gold catalysts are highly effective in producing β-enaminones. Gold(III) catalysis, using reagents like sodium tetrachloroaurate (NaAuCl₄), facilitates the reaction between 1,3-dicarbonyl compounds and amines in ethanol at room temperature, offering a green alternative to traditional methods that require corrosive acids or hazardous solvents. acgpubs.orgrsc.org This method is applicable to a broad range of diketones and β-ketoesters. rsc.org Gold(I)-catalyzed processes, such as the hydrative cyclization of ynamides, have also been developed to produce cyclic enaminone structures like dihydropyridinones. nih.govacs.orgcityu.edu.hknih.gov

Lanthanum Trichloride : Lanthanum trichloride heptahydrate (LaCl₃·7H₂O) serves as a mild, inexpensive, and moisture-stable Lewis acid catalyst for the chemo- and regioselective enamination of β-dicarbonyl compounds. arkat-usa.orgresearchgate.netumich.edu The reaction proceeds smoothly at room temperature in solvents like methylene (B1212753) dichloride, providing excellent yields (85-93%) within a few hours. acgpubs.orgarkat-usa.orgresearchgate.netumich.edu

Ceric Ammonium Nitrate (CAN) : CAN is an efficient catalyst for the reaction between primary amines (both aromatic and aliphatic) and various β-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.org This method is notable for its mild conditions, operating at room temperature, and providing good to excellent yields in short reaction times. researchgate.netorganic-chemistry.orgorganic-chemistry.org CAN is a one-electron oxidizing agent that can also be used in the synthesis of various heterocyclic compounds. wikipedia.orgammoniumnitrate.org

Cobalt(II) Chloride : The use of cobalt(II) chloride (CoCl₂) allows for the synthesis of β-enaminones and β-enamino esters under solvent-free conditions at room temperature. acgpubs.orgscielo.brresearchgate.net This simple procedure results in high yields (75-95%) and straightforward product isolation. acgpubs.orgscielo.br Cobalt catalysts are also effective in the oxidative amination of aryl alkenes with amines to produce enaminones in very short reaction periods. organic-chemistry.org

Scandium(III) Triflate : As a Lewis acid catalyst, Scandium(III) triflate (Sc(OTf)₃) is used for the direct synthesis of N-unprotected ketimines from ketones and an ammonia source. organic-chemistry.orgnih.govlookchem.com This method demonstrates broad functional group tolerance and is applicable to one-pot syntheses of more complex nitrogen-containing compounds. organic-chemistry.orgnih.gov

Palladium(0) Species : Palladium catalysts have been used to synthesize enaminones through various routes. One method involves the condensation of a cyclic dione with an amine in the presence of a catalytic amount of a Pd(0) species. acgpubs.org Other advanced palladium-catalyzed reactions include the dehydrogenative β-amination of saturated ketones and four-component carbonylative addition reactions to access a wide variety of enaminones. oup.comthieme.deresearchgate.net

Ferric(III) Ammonium Nitrate : Catalytic amounts of ferric (III) ammonium nitrate have been shown to effectively promote the synthesis of a variety of β-enamino esters and β-enaminones. The reaction proceeds at room temperature under solvent-free conditions, giving yields ranging from 69% to 92%. acgpubs.org

Table 1: Comparison of Metal Catalysts in the Synthesis of β-Enaminones from β-Dicarbonyls and Amines

| Catalyst | Typical Conditions | Advantages | Yield Range |

|---|---|---|---|

| Gold(III) (NaAuCl₄) | Ethanol, Room Temperature | Environmentally friendly, mild conditions | 60% - 100% rsc.org |

| Lanthanum Trichloride (LaCl₃·7H₂O) | Methylene Dichloride, Room Temperature | Mild, inexpensive, moisture-stable | 85% - 93% arkat-usa.orgumich.edu |

| Ceric Ammonium Nitrate (CAN) | Room Temperature | Short reaction times, mild conditions | Good to Excellent organic-chemistry.orgorganic-chemistry.org |

| Cobalt(II) Chloride (CoCl₂) | Solvent-free, Room Temperature | Simple procedure, high yields | 75% - 95% acgpubs.orgscielo.br |

| Ferric(III) Ammonium Nitrate | Solvent-free, Room Temperature | Efficient under solvent-free conditions | 69% - 92% acgpubs.org |

Acid-Catalyzed Reactions

Acid catalysis is a cornerstone of enamine and enaminone synthesis, facilitating the dehydration of the carbinolamine intermediate. openstax.orgunizin.org Various acid catalysts have been employed to improve reaction efficiency. For instance, reagents such as p-toluenesulfonic acid and boron trifluoride etherate (BF₃·OEt₂) are used to promote the condensation. organic-chemistry.org A notable green chemistry approach involves the mechanochemical grinding of solid 1,3-dicarbonyl compounds with amines in the presence of potassium bisulfate (KHSO₄) and silica (SiO₂). organic-chemistry.org This solid-state method is advantageous for its simple manipulation, mild conditions, and high yields. organic-chemistry.orgorganic-chemistry.org

Advanced Synthetic Strategies

Advanced synthetic methodologies provide efficient and often elegant routes to 3-amino-2,6-dimethylcyclohex-2-en-1-one and its analogues. These strategies often involve the transformation of other functional groups or the strategic formation of the enaminone core through various reaction pathways.

The transformation of heterocyclic systems can be a powerful method for the synthesis of enaminones. One such approach involves the reductive ring-cleavage of isoxazoles. This method takes advantage of the inherent reactivity of the isoxazole (B147169) ring, which can be opened under reductive conditions to yield the corresponding enaminone. For instance, copper-catalyzed reductive ring-cleavage has been identified as a viable method for this transformation. researchgate.netnih.govacs.org This protocol is advantageous due to the use of commercially available reagents and its regiospecific nature. The resulting β-enaminone is a versatile precursor for various heterocycles. researchgate.net While 1,3-oxathiolan-5-ones are recognized as important precursors for some bioactive compounds, their direct conversion to enaminones is a less commonly documented pathway. researchgate.net

The general mechanism for the reductive ring opening of isoxazoles to enaminones involves the cleavage of the N-O bond, followed by tautomerization to the more stable enaminone structure. This transformation is particularly useful for producing fluoroalkylated enaminones. nih.govacs.org

The acylation of enamines, a reaction famously developed by Gilbert Stork, provides a classic and reliable method for the synthesis of β-dicarbonyl compounds, which are direct precursors to enaminones. chemistryscore.comlibretexts.orglibretexts.orgchemistrysteps.com This process, often referred to as the Stork enamine synthesis, involves three key steps:

Formation of the enamine: A ketone, such as 2,6-dimethylcyclohexanone, is reacted with a secondary amine (e.g., pyrrolidine, morpholine, or piperidine) to form the corresponding enamine. This reaction is typically acid-catalyzed and involves the removal of water.

Acylation: The enamine then acts as a nucleophile and reacts with an acylating agent, such as an acid chloride or anhydride. The acylation occurs at the α-carbon of the original ketone. This step proceeds through an addition-elimination mechanism. chemistrysteps.com

Hydrolysis: The resulting acylated intermediate is then hydrolyzed under acidic conditions to yield the β-dicarbonyl compound. Subsequent reaction with ammonia or a primary amine would then furnish the desired enaminone.

The Stork enamine acylation offers several advantages, including milder reaction conditions compared to traditional enolate alkylations and a reduction in polyacylation byproducts. chemistrysteps.com The reaction of a cyclohexanone-derived enamine with an acid chloride, for example, leads to the formation of a 1,3-diketone. youtube.com

Interactive Table: Reagents in Stork Enamine Acylation

| Step | Reactants | Reagents/Conditions | Product |

| 1. Enamine Formation | Ketone (e.g., 2,6-dimethylcyclohexanone), Secondary Amine (e.g., Pyrrolidine) | Acid catalyst (e.g., p-toluenesulfonic acid), azeotropic removal of water | Enamine |

| 2. Acylation | Enamine, Acylating Agent (e.g., Acetyl chloride) | Inert solvent | Acylated iminium salt intermediate |

| 3. Hydrolysis | Acylated iminium salt | Aqueous acid (e.g., H3O+) | β-dicarbonyl compound |

| 4. Enaminone Formation | β-dicarbonyl compound, Ammonia/Primary Amine | - | This compound analogue |

The conjugate addition of amines to acetylenic ketones, also known as ynones, represents another direct route to enaminones. This reaction takes advantage of the electrophilic nature of the β-carbon of the ynone. The addition of a primary or secondary amine to the acetylenic ketone leads to the formation of a β-amino-α,β-unsaturated ketone, which is the enaminone structure.

This method is attractive for its atom economy and the direct formation of the C-N bond. The reaction can often be carried out under mild conditions and can be catalyzed by various transition metals or proceed under catalyst-free conditions. The coupling of acid chlorides with terminal alkynes can generate the intermediate alkynone, which then undergoes subsequent addition of an amine to provide the enaminone.

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction that is widely used for the construction of six-membered rings, including cyclohexenone derivatives. organic-chemistry.orgnih.gov By carefully selecting the diene and dienophile, it is possible to construct a cyclohexene (B86901) ring with the desired substitution pattern, which can then be further functionalized to yield the target enaminone.

For the synthesis of 3-amino-cyclohexenone derivatives, a diene containing a nitrogen substituent, such as a 1-amino-1,3-diene, can be reacted with an appropriate dienophile. ua.es Alternatively, a diene without a nitrogen substituent can be used, and the amino group can be introduced in a subsequent step. The use of heteroatom-substituted dienes, such as 1-alkoxy-1-amino-1,3-butadienes, has been shown to be particularly effective in these cycloadditions, leading to highly functionalized cyclohexenone precursors. organic-chemistry.orgnih.gov The intramolecular version of the Diels-Alder reaction can also be a powerful tool for the synthesis of complex polycyclic systems containing the cyclohexenone motif.

Sustainable and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For the synthesis of enaminones, this has led to the exploration of solvent-free and catalyst-free reaction conditions.

The direct condensation of β-dicarbonyl compounds with amines is one of the most common methods for preparing enaminones. Traditionally, this reaction is carried out in a solvent with an acid or base catalyst. However, it has been demonstrated that this reaction can often be performed under solvent-free and even catalyst-free conditions, particularly with the use of microwave irradiation.

These green chemistry approaches offer several advantages, including:

Reduced use of hazardous organic solvents.

Simplified work-up procedures.

Often shorter reaction times and higher yields.

Lower energy consumption, especially with microwave heating.

Several studies have reported the successful synthesis of β-enaminones by simply heating a mixture of a β-dicarbonyl compound and an amine. For example, the reaction of 1,3-cyclohexanedione with ammonium acetate at 110°C for 15 minutes has been shown to produce 3-amino-2-cyclohexen-1-one in high yield. chemicalbook.com This approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of toxic reagents.

Interactive Table: Examples of Solvent-Free and Catalyst-Free Enaminone Synthesis

| Reactants | Conditions | Product | Yield | Reference |

| 1,3-Cyclohexanedione, Ammonium Acetate | 110°C, 15 min | 3-Amino-2-cyclohexen-1-one | 93.6% | chemicalbook.com |

| Various β-dicarbonyls, Various amines | Microwave irradiation, solvent-free, catalyst-free | β-enaminones | Good to excellent | General observation from multiple sources |

| Aromatic aldehydes, acetophenones, malononitrile, ammonium acetate | N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (catalyst), solvent-free | 2-Amino-3-cyanopyridine derivatives | Good to excellent | researchgate.net |

Mechanochemical Methods (Grinding)

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free approach to organic synthesis. The direct grinding of reactants can lead to the formation of products without the need for bulk solvents, thus reducing waste and environmental impact.

Detailed research has demonstrated the feasibility of mechanochemical methods for the synthesis of β-enaminones. A notable example involves the facile amination of solid 1,3-dicarbonyl compounds by grinding them with ammonium salts or amines in the presence of potassium bisulfate (KHSO₄) and silica gel (SiO₂). organic-chemistry.org This solid-state method is praised for its simple manipulation and mild reaction conditions. organic-chemistry.org

The general applicability of this technique is showcased by the reaction of various 1,3-dicarbonyl compounds with amines. While specific data for this compound is not extensively detailed in the available literature, the synthesis of analogous cyclic enaminones provides strong evidence for the potential of this method. For instance, the reaction between dimedone (5,5-dimethyl-1,3-cyclohexanedione), a close analogue of the precursor to the target molecule, and various amines under mechanochemical conditions has been reported to proceed efficiently.

Table 1: Mechanochemical Synthesis of β-Enaminone Analogues : Note: This table is representative of the synthesis of similar compounds, as specific data for this compound was not available in the searched literature.

| 1,3-Dicarbonyl Compound | Amine | Conditions | Yield (%) |

|---|---|---|---|

| Dimedone | Benzylamine | Grinding, KHSO₄, SiO₂ | 97 |

| Dimedone | Aniline | Grinding, KHSO₄, SiO₂ | 96 |

| 1,3-Cyclohexanedione | Benzylamine | Grinding, KHSO₄, SiO₂ | Not specified |

| 1,3-Cyclohexanedione | Aniline | Grinding, KHSO₄, SiO₂ | Not specified |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular technique due to its ability to dramatically reduce reaction times, from hours to minutes, and often improve product yields. acgpubs.org The direct coupling of microwave energy with the molecules of the reaction mixture leads to rapid and uniform heating.

The synthesis of enaminones from β-dicarbonyl compounds and amines is particularly well-suited for microwave irradiation, especially under solvent-free conditions. researchgate.netsemanticscholar.org This "green" approach avoids the use of volatile organic solvents, aligning with the principles of sustainable chemistry. semanticscholar.org Research has shown that irradiating a mixture of a β-dicarbonyl compound, such as 1,3-cyclohexanedione, and an amine in a domestic or commercial microwave oven can lead to the formation of the corresponding enaminone in high yields and purity, often without the need for a catalyst or solid support. researchgate.net

For example, the reaction of 1,3-cyclohexanedione with various amines under microwave irradiation has been successfully demonstrated. researchgate.net These reactions are typically complete within a few minutes, showcasing a significant advantage over conventional heating methods. researchgate.net While specific examples for this compound are not explicitly detailed, the high efficiency of this method for structurally similar compounds suggests its applicability.

Table 2: Microwave-Assisted Synthesis of 3-Aminocyclohex-2-en-1-one Analogues : Note: This table includes data for closely related analogues to illustrate the effectiveness of the microwave-assisted methodology.

| 1,3-Dicarbonyl Compound | Amine | Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1,3-Cyclohexanedione | Benzylamine | Microwave, Solvent-free | 4 | 98 |

| 1,3-Cyclohexanedione | p-Toluidine | Microwave, Solvent-free | 3 | 98 |

| 1,3-Cyclohexanedione | o-Toluidine | Microwave, Solvent-free | 5 | 97 |

| Dimedone | Benzylamine | Microwave, T3P®, Solvent-free, 80°C | Not specified | Good to Excellent |

The use of catalysts, such as propylphosphonic anhydride (T3P®), under microwave irradiation has also been reported to efficiently produce various β-enaminones, including 5,5-dimethyl-3-aminocyclohex-2-enones, in good to excellent yields under solvent-free conditions. researchgate.net These findings underscore the versatility and efficiency of microwave-assisted synthesis for this class of compounds.

Spectroscopic and Structural Elucidation of 3 Amino 2,6 Dimethylcyclohex 2 En 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR Analysis for Proton Environment and Connectivity

Proton NMR (¹H NMR) spectroscopy of 3-Amino-2,6-dimethylcyclohex-2-en-1-one derivatives reveals characteristic signals that correspond to the different types of protons present in the molecule. The enaminone moiety, with its conjugated system, significantly influences the chemical shifts of nearby protons.

The protons of the amino group (NH₂) typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration due to hydrogen bonding. The vinyl proton (=CH) on the cyclohexene (B86901) ring is expected to resonate downfield due to the deshielding effect of the double bond and the adjacent carbonyl group. The protons on the saturated part of the cyclohexene ring and the methyl groups will have distinct chemical shifts based on their proximity to the functional groups.

Key Expected ¹H NMR Signals for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH₂ | 4.5 - 6.0 | Broad Singlet | Chemical shift is variable and the peak may exchange with D₂O. |

| =CH (vinyl) | 5.0 - 5.5 | Singlet | Positioned on the double bond. |

| CH (at C6) | 2.5 - 3.0 | Multiplet | Adjacent to the carbonyl group and a methyl group. |

| CH₂ (at C4, C5) | 1.8 - 2.5 | Multiplets | Protons on the saturated portion of the ring. |

| CH₃ (at C2) | 1.9 - 2.3 | Singlet | Attached to the double bond. |

| CH₃ (at C6) | 1.0 - 1.3 | Doublet | Attached to the chiral center at C6. |

Note: These are generalized expected values and can vary based on the solvent and specific derivative structure.

¹³C NMR Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbonyl carbon (C=O) is typically the most downfield signal due to the strong deshielding effect of the oxygen atom. The carbons of the double bond (C=C) also appear at downfield chemical shifts. The saturated carbons of the cyclohexene ring and the methyl carbons will resonate at upfield positions.

Key Expected ¹³C NMR Signals for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (C1) | 190 - 200 | Carbonyl carbon, most downfield signal. |

| C-NH₂ (C3) | 160 - 170 | Carbon attached to the amino group and part of the double bond. |

| C=C (C2) | 95 - 105 | Carbon of the double bond, attached to a methyl group. |

| CH (C6) | 40 - 50 | Saturated carbon adjacent to the carbonyl. |

| CH₂ (C4, C5) | 20 - 40 | Saturated carbons in the ring. |

| CH₃ (at C2) | 15 - 25 | Methyl carbon on the double bond. |

| CH₃ (at C6) | 10 - 20 | Methyl carbon at the C6 position. |

Note: These are generalized expected values and can vary based on the solvent and specific derivative structure.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will show characteristic absorption bands for the N-H, C=O, C=C, and C-N bonds.

The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the conjugated ketone is a strong, sharp band usually found between 1650 and 1680 cm⁻¹. The C=C stretching of the enone system will appear in the 1600-1640 cm⁻¹ region. The C-N stretching vibration is typically observed around 1250-1350 cm⁻¹.

Key IR Absorption Bands for this compound:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Ketone) | 1650 - 1680 | Strong |

| C=C Stretch (Alkene) | 1600 - 1640 | Medium |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation pattern can give valuable clues about the structure of the molecule. Common fragmentation pathways for this compound might include the loss of a methyl group (M-15), loss of an amino group (M-16), or cleavage of the cyclohexene ring. Analysis of these fragments helps to confirm the proposed structure.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Fragment |

| 139 | [M]⁺ (Molecular Ion) |

| 124 | [M - CH₃]⁺ |

| 123 | [M - NH₂]⁺ |

| 111 | [M - CO]⁺ |

| 96 | [M - CO - CH₃]⁺ |

Note: The relative intensities of these peaks can provide further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The enaminone chromophore in this compound, which consists of a conjugated system of a carbonyl group, a carbon-carbon double bond, and an amino group, is expected to show characteristic absorptions in the UV-Vis region.

X-ray Crystallography and Single Crystal Diffraction

This technique would definitively establish the stereochemistry at the C6 position and provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. However, obtaining single crystals suitable for X-ray diffraction can be challenging, and as of the latest search, no specific crystallographic data for this compound has been reported in the reviewed literature.

Computational and Theoretical Chemistry Studies of 3 Amino 2,6 Dimethylcyclohex 2 En 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds like 3-Amino-2,6-dimethylcyclohex-2-en-1-one. These methods allow for the detailed examination of a molecule's electronic structure and the prediction of its chemical behavior.

Optimization of Molecular Geometry and Electronic Structure

The first step in a computational study is the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface). For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. The resulting optimized geometry provides insights into the steric and electronic effects of the methyl groups on the cyclohexenone ring and the amino group.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and not based on actual published data for the specific compound.

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Lengths (Å) | C1=O | 1.23 |

| C2=C3 | 1.36 | |

| C3-N | 1.35 | |

| C2-C(CH3) | 1.51 | |

| C6-C(CH3) | 1.54 | |

| Bond Angles ( °) | O=C1-C2 | 121.5 |

| C1-C2=C3 | 120.0 | |

| C2=C3-N | 125.0 | |

| Dihedral Angles ( °) | O=C1-C2=C3 | 180.0 |

Calculation of Vibrational Frequencies (IR/Raman Correlation)

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental infrared (IR) and Raman spectra. This correlation is crucial for the assignment of spectral bands to specific molecular motions, such as C=O stretching, N-H bending, and C-H stretching. The calculations can help to distinguish between different isomers and conformers and provide a deeper understanding of the molecule's vibrational properties.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound (Illustrative) Note: This table is illustrative and not based on actual published data for the specific compound.

| Vibrational Mode | Functional Group | Hypothetical Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amino | 3450, 3350 |

| C-H Stretch (Aryl) | C=C-H | 3050 |

| C-H Stretch (Alkyl) | Methyl/Methylene (B1212753) | 2980-2850 |

| C=O Stretch | Ketone | 1680 |

| C=C Stretch | Alkene | 1610 |

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. Current time information in Edmonton, CA. By comparing the calculated chemical shifts with experimental data, the structural assignment of this compound can be confirmed. These calculations are sensitive to the electronic environment of each nucleus and can provide valuable information about charge distribution and substituent effects.

Table 3: Hypothetical Predicted NMR Chemical Shifts for this compound (Illustrative) Note: This table is illustrative and not based on actual published data for the specific compound.

| Atom | Hypothetical Predicted Chemical Shift (ppm) |

|---|---|

| ¹³C NMR | |

| C1 (C=O) | 195.0 |

| C2 | 100.0 |

| C3 | 160.0 |

| C4 | 35.0 |

| C5 | 30.0 |

| C6 | 45.0 |

| C(CH3 at C2) | 20.0 |

| C(CH3 at C6) | 25.0 |

| ¹H NMR | |

| H (on N) | 5.5 |

| H (on C4) | 2.2 |

| H (on C5) | 1.9 |

| H (on C6) | 2.5 |

| H (of CH3 at C2) | 2.0 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Reactivity Indices and Chemical Stability Parameters

From the energies of the frontier molecular orbitals, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule.

Ionization Potential and Electron Affinity

The ionization potential (IP) is the energy required to remove an electron from a molecule, and the electron affinity (EA) is the energy released when an electron is added to a molecule. These can be estimated from the HOMO and LUMO energies, respectively, according to Koopmans' theorem (IP ≈ -E(HOMO) and EA ≈ -E(LUMO)). These parameters provide a quantitative measure of the molecule's tendency to undergo oxidation or reduction.

Table 4: Hypothetical Reactivity Indices for this compound (Illustrative) Note: This table is illustrative and not based on actual published data for the specific compound.

| Parameter | Formula | Hypothetical Value (eV) |

|---|---|---|

| HOMO Energy | E(HOMO) | -5.8 |

| LUMO Energy | E(LUMO) | -1.2 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 4.6 |

| Ionization Potential (IP) | -E(HOMO) | 5.8 |

Electronegativity and Chemical Hardness-Softness

Electronegativity (χ) and chemical hardness (η) are fundamental concepts in density functional theory (DFT) that help to describe the reactivity of a molecule. researchgate.netdtu.dk Electronegativity represents the tendency of a molecule to attract electrons, while chemical hardness indicates its resistance to a change in its electron distribution. researchgate.net These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

A study on the closely related compound, 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to determine these properties. dntb.gov.ua The energy of the HOMO is related to the ionization potential (I), and the energy of the LUMO is related to the electron affinity (A). The electronegativity and chemical hardness can then be approximated by the following equations:

Electronegativity (χ) ≈ (I + A) / 2

Chemical Hardness (η) ≈ (I - A)

From the frontier molecular orbital energies obtained for 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, various global reactivity descriptors were calculated. dntb.gov.ua These descriptors provide a quantitative measure of the molecule's stability and reactivity. A molecule with a smaller energy gap between the HOMO and LUMO is generally more reactive. researchgate.net

The calculated values for these properties for the analogous compound are presented in the table below. It is anticipated that this compound would exhibit comparable values due to its similar enaminone scaffold.

| Parameter | Symbol | Value (for 5,5-dimethyl 3-amino-cyclohex-2-en-1-one) dntb.gov.ua | Unit |

| HOMO Energy | EHOMO | -5.89 | eV |

| LUMO Energy | ELUMO | -1.13 | eV |

| Energy Gap | ΔE | 4.76 | eV |

| Ionization Potential | I | 5.89 | eV |

| Electron Affinity | A | 1.13 | eV |

| Electronegativity | χ | 3.51 | eV |

| Chemical Hardness | η | 2.38 | eV |

| Chemical Softness | S | 0.21 | eV-1 |

| Chemical Potential | µ | -3.51 | eV |

| Electrophilicity Index | ω | 2.58 | eV |

Nonlinear Optical (NLO) Properties Theoretical Estimation

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. nih.gov Organic molecules, particularly those with delocalized π-electron systems and donor-acceptor groups, can exhibit substantial NLO responses. nih.gov The enaminone structure in this compound, featuring an electron-donating amino group and an electron-withdrawing carbonyl group conjugated through a π-system, suggests its potential as an NLO material.

Theoretical estimation of NLO properties is commonly performed using quantum chemical calculations to determine the molecular polarizability (α) and the first hyperpolarizability (β). nih.gov The magnitude of the first hyperpolarizability is a key indicator of a molecule's second-order NLO activity.

For the analogous compound 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, theoretical calculations of the dipole moment and first hyperpolarizability were performed. dntb.gov.ua The results indicate a significant NLO response, which is primarily attributed to the intramolecular charge transfer from the amino group to the carbonyl group.

The calculated NLO properties for the related compound are summarized in the table below. Given the shared electronic features, it is reasonable to infer that this compound would also possess notable NLO properties.

| Parameter | Symbol | Value (for 5,5-dimethyl 3-amino-cyclohex-2-en-1-one) dntb.gov.ua | Unit |

| Dipole Moment | µ | 4.31 | Debye |

| First Hyperpolarizability | β | 3.56 x 10-30 | esu |

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and materials at an atomic level. mdpi.com For a molecule like this compound, MD simulations could provide valuable insights into its conformational dynamics, interactions with solvents, and behavior in condensed phases.

Potential applications of MD simulations for this compound would include:

Conformational Analysis: Identifying the most stable conformations of the molecule in different environments.

Solvation Structure: Understanding how solvent molecules, such as water or organic solvents, arrange around the solute and influence its properties.

Crystal Packing Prediction: Simulating the aggregation of molecules to predict crystal structures and polymorphism.

The use of MD simulations has been particularly insightful for studying cyclic peptides and other constrained ring systems, helping to resolve solution structures and understand their biological activity. mdpi.comnih.govrsc.org Although this compound is a small molecule, MD simulations could still be instrumental in understanding its intermolecular interactions, which are crucial for its material properties.

Applications of 3 Amino 2,6 Dimethylcyclohex 2 En 1 One As a Versatile Synthetic Intermediate

Precursor in Organic Synthesis

The reactivity of 3-Amino-2,6-dimethylcyclohex-2-en-1-one makes it an attractive starting material for the synthesis of complex organic structures. Its ability to participate in a variety of chemical transformations allows for the efficient construction of molecular frameworks that are of interest in medicinal chemistry and materials science.

Synthesis of Complex Organic Molecules

As a bifunctional molecule, this compound serves as a linchpin in the assembly of elaborate organic compounds. The enamine functionality provides a nucleophilic center, while the α,β-unsaturated ketone system can act as an electrophile. This dual reactivity allows for its participation in cascade reactions and multicomponent reactions, where several bonds are formed in a single operation, leading to a rapid increase in molecular complexity from simple starting materials.

Role as a Michael Acceptor and Dienophile

The α,β-unsaturated ketone core of this compound makes it a competent Michael acceptor. nih.govgoogle.comrsc.orgorganic-chemistry.orgbldpharm.com In a Michael addition, a nucleophile, known as a Michael donor, adds to the β-carbon of the enone system. nih.govorganic-chemistry.org This conjugate addition is a widely utilized carbon-carbon bond-forming reaction in organic synthesis. The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate. organic-chemistry.org

Furthermore, the electron-deficient double bond of the cyclohexenone ring can participate as a dienophile in Diels-Alder reactions. researchgate.net This [4+2] cycloaddition reaction involves the concerted or stepwise interaction with a conjugated diene to form a six-membered ring. The reactivity of the dienophile in a Diels-Alder reaction is typically enhanced by the presence of electron-withdrawing groups, such as the carbonyl group in this compound. researchgate.net

Building Block for Heterocyclic Chemistry

The incorporation of nitrogen and oxygen atoms in its structure makes this compound an ideal precursor for the synthesis of a wide variety of heterocyclic compounds. These nitrogen-containing rings are prevalent in pharmaceuticals and other biologically active molecules.

Construction of Fused and Spiro Heterocyclic Systems

The strategic placement of reactive sites in this compound facilitates the construction of fused and spirocyclic systems. Annulation reactions, where a new ring is formed on an existing one, can be initiated by exploiting the reactivity of both the enamine and the ketone functionalities. For instance, reactions that lead to the formation of an additional ring fused to the cyclohexene (B86901) core are a common strategy for building polycyclic frameworks.

Spiro heterocycles, which are characterized by two rings connected through a single shared atom, can also be synthesized using this versatile building block. nih.gov The synthesis of such compounds often involves a sequence of reactions that create the spiro center, for example, through intramolecular cyclization or by reaction with a bifunctional reagent.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Pyrroles, Pyrazoles)

The enamine moiety of this compound is a key functional group for the synthesis of various nitrogen-containing heterocycles.

Pyridines: The synthesis of pyridine (B92270) derivatives can be achieved through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. mdpi.comrsc.orgwvu.edusci-hub.se The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia (B1221849). Variations of this reaction can be adapted to utilize this compound to produce substituted pyridines.

Pyrimidines: Pyrimidine rings can be constructed by reacting this compound with reagents containing a urea (B33335) or amidine fragment. semanticscholar.org These reactions typically proceed through a condensation-cyclization sequence to form the six-membered heterocyclic ring.

Pyrroles: While less common, the synthesis of certain pyrrole (B145914) derivatives can be envisioned through reactions that involve the transformation of the cyclohexene ring. The Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, provides a general route to pyrroles.

Pyrazoles: Pyrazole synthesis generally involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. The ketone functionality within this compound, after suitable modification or in reactions with hydrazine-like reagents, can lead to the formation of pyrazole-containing structures.

Asymmetric Synthesis Applications (for chiral derivatives/analogues)

The development of asymmetric syntheses using chiral analogues of this compound is an area of growing interest. The introduction of chirality into the molecule can allow for the stereocontrolled synthesis of complex, enantiomerically pure products. This is particularly important in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired biological activity.

Chiral derivatives of this compound could be employed as starting materials in various asymmetric transformations, including conjugate additions and cycloadditions. The use of chiral catalysts in conjunction with the achiral substrate or the use of a chiral auxiliary attached to the molecule are common strategies to induce enantioselectivity. Research in this area focuses on designing and synthesizing chiral variants of this compound and exploring their utility in asymmetric catalysis and synthesis.

Synthesis of Chiral Cyclohexenone Derivatives

While the direct use of this compound in the asymmetric synthesis of chiral cyclohexenone derivatives is not extensively documented in readily available literature, the broader class of enamines derived from cyclohexanones are well-established precursors for creating chiral molecules. The general strategy involves the reaction of the enamine with an electrophile, where the stereochemical outcome can be controlled by the use of chiral auxiliaries or catalysts.

The alkylation of enamines, for instance, is a fundamental carbon-carbon bond-forming reaction. In the context of creating chiral cyclohexenones, if a chiral amine is used to form the enamine from a starting cyclohexanone (B45756), the subsequent alkylation can proceed with a degree of stereoselectivity. The bulky substituents on the chiral amine can direct the incoming electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the resulting alkylated iminium salt. Hydrolysis of this intermediate then furnishes the chiral α-substituted cyclohexanone.

Table 1: General Scheme for Asymmetric Alkylation of Cyclohexanone Enamines

| Step | Reactants | Product | Description |

| 1 | Cyclohexanone, Chiral Secondary Amine | Chiral Enamine | Formation of a chiral enamine intermediate. |

| 2 | Chiral Enamine, Alkyl Halide (R-X) | Iminium Salt | Stereoselective alkylation of the enamine. |

| 3 | Iminium Salt, Aqueous Acid | Chiral α-Alkyl Cyclohexanone | Hydrolysis to yield the final chiral product. |

This table represents a generalized pathway and does not depict specific reactions of this compound due to a lack of specific literature examples.

Intermediacy in Natural Product Analogues Synthesis

The synthesis of analogues of natural products is a critical area of medicinal chemistry, aiming to create molecules with improved biological activity, selectivity, or pharmacokinetic properties. While specific instances of this compound being used as a direct intermediate in the synthesis of a named natural product analogue are not prominently reported, compounds with the aminocyclohexenone scaffold are valuable in diversity-oriented synthesis (DOS). DOS strategies aim to generate libraries of structurally diverse molecules, which can then be screened for biological activity.

The enamine functionality within this compound allows for various chemical transformations, making it a suitable starting point for creating a range of molecular skeletons that can mimic portions of natural products. For example, the nitrogen and the adjacent double bond can participate in cyclization reactions to form heterocyclic systems, which are common motifs in many natural products.

Table 2: Potential Reactions of the Aminocyclohexenone Scaffold for Natural Product Analogue Synthesis

| Reaction Type | Reactant Partner | Potential Product Scaffold | Relevance to Natural Product Analogues |

| Annulation | Dienophiles | Fused bicyclic or polycyclic systems | Mimicking the core structures of various alkaloids and terpenoids. |

| Cyclocondensation | Bifunctional Reagents | Heterocyclic rings fused to the cyclohexene core | Building blocks for analogues of flavonoids, quinolones, and other nitrogen-containing natural products. |

| Michael Addition | α,β-Unsaturated Compounds | Functionalized cyclohexanone derivatives | Precursors for further elaboration into complex carbocyclic and heterocyclic structures. |

Structure Activity Relationship Sar Studies on 3 Amino 2,6 Dimethylcyclohex 2 En 1 One Derivatives

Systematic Modification of the Cyclohexenone Core

The cyclohexenone scaffold is a key structural component of these derivatives, and its modification is a primary strategy in SAR studies. Research into related 3-aminocyclohex-2-en-1-one derivatives as CXCR2 antagonists illustrates this approach effectively. umich.edu Initial SAR investigations often employ a scaffold hopping strategy where the core ring structure is significantly altered to explore new chemical space while aiming to retain or improve biological activity. umich.edu

For instance, in the development of CXCR2 antagonists, the monocyclic cyclohexanone (B45756) core was compared against bicyclic systems. The replacement of the cyclohexanone scaffold with bicyclic cores, such as thiazolopyrimidinone and quinolinone, led to a complete loss of biological activity. umich.edu Similarly, substituting a carbon atom within the cyclohexanone ring with a heteroatom was also explored. umich.edu These modifications, while synthetically accessible, proved detrimental to the desired antagonist effect, highlighting the critical nature of the specific cyclohexenone core for maintaining the necessary conformation and interactions with the biological target. umich.edu

These findings underscore that while systematic modification is a powerful tool, the integrity of the cyclohexenone core is often essential for the biological activity of this class of compounds.

Investigation of Substituent Effects on Reactivity and Conformation

The placement and nature of substituents on the cyclohexenone ring profoundly impact the molecule's conformation and, consequently, its reactivity and biological activity. The principles of conformational analysis in substituted cyclohexanes provide a framework for understanding these effects. libretexts.orglibretexts.org

Substituents on a cyclohexane (B81311) ring prefer to occupy an equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions, which are destabilizing steric clashes between an axial substituent and axial hydrogens on the same side of the ring. libretexts.org The conformation that places the largest substituent group in the equatorial position is generally the most stable. libretexts.org In disubstituted cyclohexanes, the relative stability of chair conformers depends on the steric effects of both substituents. libretexts.org

In the context of 3-amino-2,6-dimethylcyclohex-2-en-1-one derivatives, the methyl group at position 6 influences the ring's conformation. The reactivity of the core can also be influenced by the electronic properties of substituents. For example, studies on other cyclic systems have shown that the presence of electron-donating groups on an aromatic ring can increase the electron density and promote certain cascade reactions, while electron-withdrawing groups may have the opposite effect. nih.gov This principle can be extrapolated to substituents on the cyclohexenone ring, where their electronic nature can affect the reactivity of the enamine and ketone functionalities.

The interplay between substituent size, position, and electronic character dictates the preferred three-dimensional shape of the molecule, which is critical for its interaction with a biological target.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced strategies used to optimize lead compounds, often to improve potency, selectivity, or pharmacokinetic properties.

Scaffold Hopping: As mentioned previously, this strategy involves replacing the central molecular core with a structurally different one that mimics the functionality of the original. In the case of 3-aminocyclohex-2-en-1-one derivatives developed as CXCR2 antagonists, an initial scaffold hopping approach that replaced the cyclohexanone core with bicyclic systems like thiazolopyrimidinone and quinolinone was unsuccessful, as it resulted in a loss of activity. umich.edu This indicates that for this specific target, the cyclohexenone moiety itself is a critical pharmacophoric element.

Bioisosteric Replacements: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties without making a significant change to the chemical structure. A notable example comes from the optimization of a CXCR2 antagonist lead compound which contained a thiocarboxamide group. umich.edu Due to the potential for high chemical reactivity and in vivo toxicity associated with thiocarboxamides, a bioisosteric replacement was sought. umich.edu Substituting the thiocarboxamide with a carboxamide group resulted in a new compound that maintained its CXCR2-inhibitory potency. umich.edu This successful replacement yielded a new template with improved chemical stability and synthetic accessibility, demonstrating the value of bioisosteric modifications. umich.edu

The table below summarizes the effect of these modifications on CXCR2 antagonist activity.

| Modification Type | Original Scaffold/Moiety | Replacement | Effect on Activity | Reference |

| Scaffold Hopping | Cyclohexanone Core | Thiazolopyrimidinone | Loss of Activity | umich.edu |

| Scaffold Hopping | Cyclohexanone Core | Quinolinone | Loss of Activity | umich.edu |

| Bioisosteric Replacement | Thiocarboxamide | Carboxamide | Maintained Potency | umich.edu |

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional conformation of a molecule is critical for its biological function, and it is often stabilized by intramolecular interactions, most notably hydrogen bonds.

A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In certain molecular arrangements, these bonds can form between two ends of the same molecule, creating a ring-like structure that imparts conformational rigidity. orientjchem.org

In derivatives of this compound, the presence of the amino group (a hydrogen bond donor) and the carbonyl group (a hydrogen bond acceptor) creates the potential for an intramolecular hydrogen bond. This interaction can lead to a more planar and rigid conformation. For instance, in related β-ketoamides, the formation of an intramolecular hydrogen bond is a well-recognized phenomenon. umich.edu This type of bonding was suspected in a cyclohexene-1-carboxamide derivative that showed poor solubility in protic solvents, suggesting a self-contained, stabilized structure. umich.edu

The existence and strength of such hydrogen bonds can be studied using various techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, as the formation of a hydrogen bond can cause significant shifts in the signals of the involved protons. sapub.org In some cases, an extended molecular conformation might be more energetically favorable in the solid state than one involving an intramolecular hydrogen bond. psu.edu Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the energies of different conformations and analyze the strength of intramolecular interactions. nih.gov These analyses help to build a comprehensive picture of the molecule's preferred shape and how that shape is influenced by internal forces like hydrogen bonding.

Q & A

Q. Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Challenges | Reference |

|---|---|---|---|

| LiHMDS/THF (−78°C) | 38 | Competing 5-endo-dig cyclization | |

| Pd-catalyzed dehydrogenation | 76 | Purification of enones | |

| Hydrogenation in ethanol | 90 | Solubility of intermediates |

Q. Table 2: Spectroscopic Signatures

| Feature | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|

| Cyclohexenone carbonyl | - | 191.0 |

| Vinylic protons | 5.3–5.4 | 124–130 |

| Boc-protected amine | 1.4–1.5 (s) | 28.5 (CH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.